

# Physical and chemical properties of isoxazole derivatives

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## Compound of Interest

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An In-Depth Technical Guide to the Physical and Chemical Properties of Isoxazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a cornerstone scaffold in medicinal chemistry and drug discovery.<sup>[1][2]</sup> Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.<sup>[3]</sup> Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.<sup>[1][4]</sup> Marketed drugs such as the COX-2 inhibitor Valdecixib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide feature the isoxazole core, highlighting its significance in pharmaceutical development.<sup>[2][5][6]</sup>

This technical guide provides a comprehensive overview of the core physical and chemical properties of isoxazole and its derivatives. It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows and biological pathways to support researchers and professionals in the field of drug development.

## Physical Properties

The physical properties of isoxazole derivatives are crucial for their behavior in biological systems and for formulation development. These properties are significantly influenced by the nature and position of substituents on the isoxazole ring.

The parent isoxazole is a colorless liquid at room temperature, possessing a sharp smell.<sup>[7]</sup> It is polar and hygroscopic, making it more soluble in polar solvents like water and ethanol than in non-polar solvents such as hexane.<sup>[7]</sup> The weak basicity of the isoxazole ring is a key characteristic, with the conjugate acid having a pKa of approximately -3.0.<sup>[6]</sup>

Table 1: Physical Properties of Unsubstituted Isoxazole

Property	Value	References
IUPAC Name	1,2-Oxazole	<sup>[2]</sup> <sup>[6]</sup>
Molecular Formula	C <sub>3</sub> H <sub>3</sub> NO	<sup>[2]</sup> <sup>[6]</sup>
Molecular Weight	69.06 g/mol	<sup>[2]</sup> <sup>[6]</sup>
Appearance	Colorless liquid	<sup>[7]</sup>
Density	1.075 - 1.078 g/mL at 25 °C	<sup>[6]</sup> <sup>[8]</sup>
Melting Point	-67.1 °C	<sup>[8]</sup> <sup>[9]</sup>
Boiling Point	95 °C (203 °F)	<sup>[2]</sup> <sup>[6]</sup> <sup>[8]</sup>
pKa (of conjugate acid)	-3.0	<sup>[6]</sup>
Solubility in Water	167 g/L	<sup>[9]</sup>

## Chemical Properties and Reactivity

The isoxazole ring is an electron-rich aromatic system.<sup>[3]</sup> Its reactivity is governed by the electronegativity of the heteroatoms and the aromatic nature of the ring. A key feature is the relatively weak N-O bond, which can undergo cleavage under certain conditions, such as in the presence of a base or upon UV irradiation.<sup>[3]</sup><sup>[6]</sup>

- **Aromaticity and Stability:** Isoxazole is aromatic, which contributes to its stability. However, it is less aromatic than its isomer, oxazole.

- **Reactivity:** The ring is susceptible to both electrophilic and nucleophilic attack, with the outcome depending on the reaction conditions and the substituents present. Direct functionalization at the C-3, C-4, and C-5 positions can be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions.[\[3\]](#)
- **Ring Cleavage:** The weak N-O bond makes the ring labile, particularly under basic conditions. This property can be exploited for synthetic transformations to form other heterocyclic or acyclic compounds.[\[3\]](#)
- **Photochemistry:** Under UV irradiation, the isoxazole ring can rearrange to an oxazole through an azirine intermediate. This photochemical reactivity has been harnessed to develop photo-cross-linkers for chemoproteomic studies.[\[6\]](#)

## Spectroscopic Characterization

The structure of isoxazole derivatives is routinely confirmed using a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **$^1\text{H}$  NMR:** The protons on the isoxazole ring typically appear in the aromatic region. For the parent isoxazole, the chemical shifts are approximately  $\delta$  8.5 (H5), 8.3 (H3), and 6.4 (H4) ppm. The chemical shift of the C4 proton is particularly sensitive to the electronic nature of substituents at C3 and C5, making it a useful diagnostic tool for identifying isomers.[\[10\]](#)  
[\[11\]](#)
  - **$^{13}\text{C}$  NMR:** In the  $^{13}\text{C}$  NMR spectrum, the carbon atoms of the isoxazole ring also resonate in distinct regions, providing clear evidence of the ring structure. Differentiating between isomers like oxazole and isoxazole can be definitively achieved using advanced techniques such as  $^{14}\text{N}$ -filtered  $^{13}\text{C}$  NMR, which identifies carbon atoms directly bonded to nitrogen.[\[12\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum of isoxazole derivatives shows characteristic absorption bands. Key stretches include C=N, C=C, and N-O vibrations within the ring. For example, a peak around  $1153\text{ cm}^{-1}$  can be attributed to the N-O stretch, while a peak at  $1276\text{ cm}^{-1}$  may correspond to the C-N stretch of the isoxazole ring.[\[13\]](#)

- **Mass Spectrometry (MS):** Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. A common fragmentation pathway for isoxazoles involves the initial cleavage of the weak N-O bond. The specific fragmentation is highly dependent on the nature and position of substituents.[\[11\]](#)[\[13\]](#)

Table 2: Summary of Characteristic Spectroscopic Data for the Isoxazole Ring

Technique	Feature	Typical Range / Observation	References
<sup>1</sup> H NMR	H3 Proton	δ 8.3 ppm	<a href="#">[10]</a>
H4 Proton	δ 6.4 ppm	<a href="#">[10]</a>	
H5 Proton	δ 8.5 ppm	<a href="#">[10]</a>	
<sup>13</sup> C NMR	Ring Carbons	δ 100-160 ppm	<a href="#">[14]</a>
IR	N-O Stretch	~1150 cm <sup>-1</sup>	<a href="#">[13]</a>
C-N Stretch	~1275 cm <sup>-1</sup>	<a href="#">[13]</a>	
Mass Spec	Fragmentation	Cleavage of the N-O bond is a common initial step.	<a href="#">[11]</a>

## Experimental Protocols

### General Synthesis of 5-Arylisoxazole Derivatives

One of the most common and efficient methods for synthesizing isoxazole derivatives is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[\[6\]](#)[\[15\]](#) The following protocol is adapted from a green chemistry approach for the synthesis of 5-arylisoxazoles.[\[15\]](#)

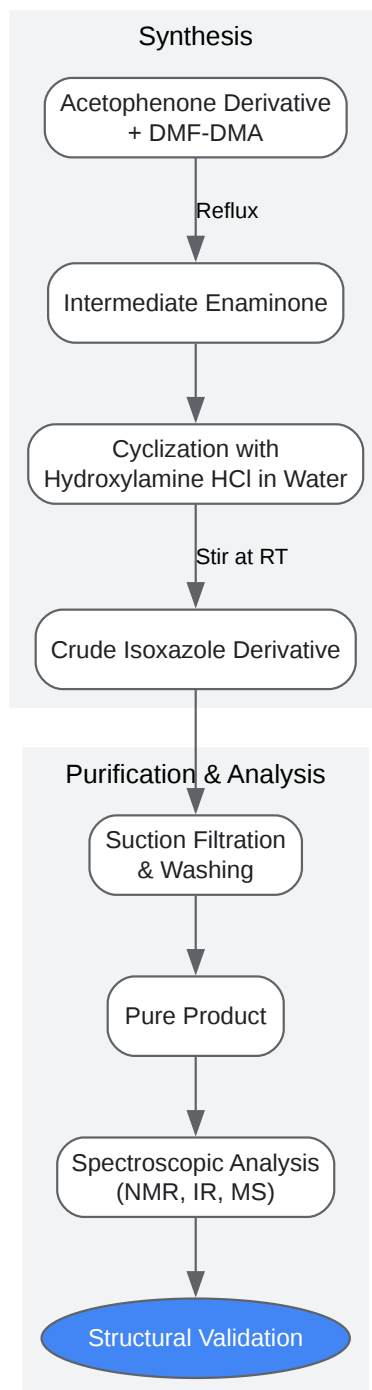
Protocol:

- **Preparation of Enaminone:** A solution of a substituted acetophenone (2 mmol) in N,N-dimethylformamide dimethyl acetal (10 mL) is refluxed for 20 hours. Methanol formed during the reaction is removed via the reflux condenser. After cooling, the resulting precipitate (3-

(dimethylamino)-1-arylprop-2-en-1-one) is collected by filtration, washed with cold ethanol, and dried.

- **Cyclization Reaction:** The enaminone from step 1 (1 mmol) and hydroxylamine hydrochloride (1 mmol) are added to a 25-mL round-bottom flask containing water (5 mL).
- **Reaction Monitoring:** The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the solid product is collected by suction filtration. The product is washed with water to remove any inorganic salts.
- **Characterization:** The structure and purity of the resulting 5-arylisoazole are confirmed by melting point determination, IR,  $^1\text{H}$  NMR, and HRMS analysis. This method often yields pure products without the need for column chromatography.<sup>[15]</sup>

## General Workflow for Isoxazole Synthesis and Characterization



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Caption: General workflow for the synthesis and characterization of isoxazole derivatives.

## Analytical Method: HPLC for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized isoxazole derivatives and for separating isomers. For chiral compounds, chiral HPLC is essential.[\[11\]](#)[\[16\]](#)[\[17\]](#)

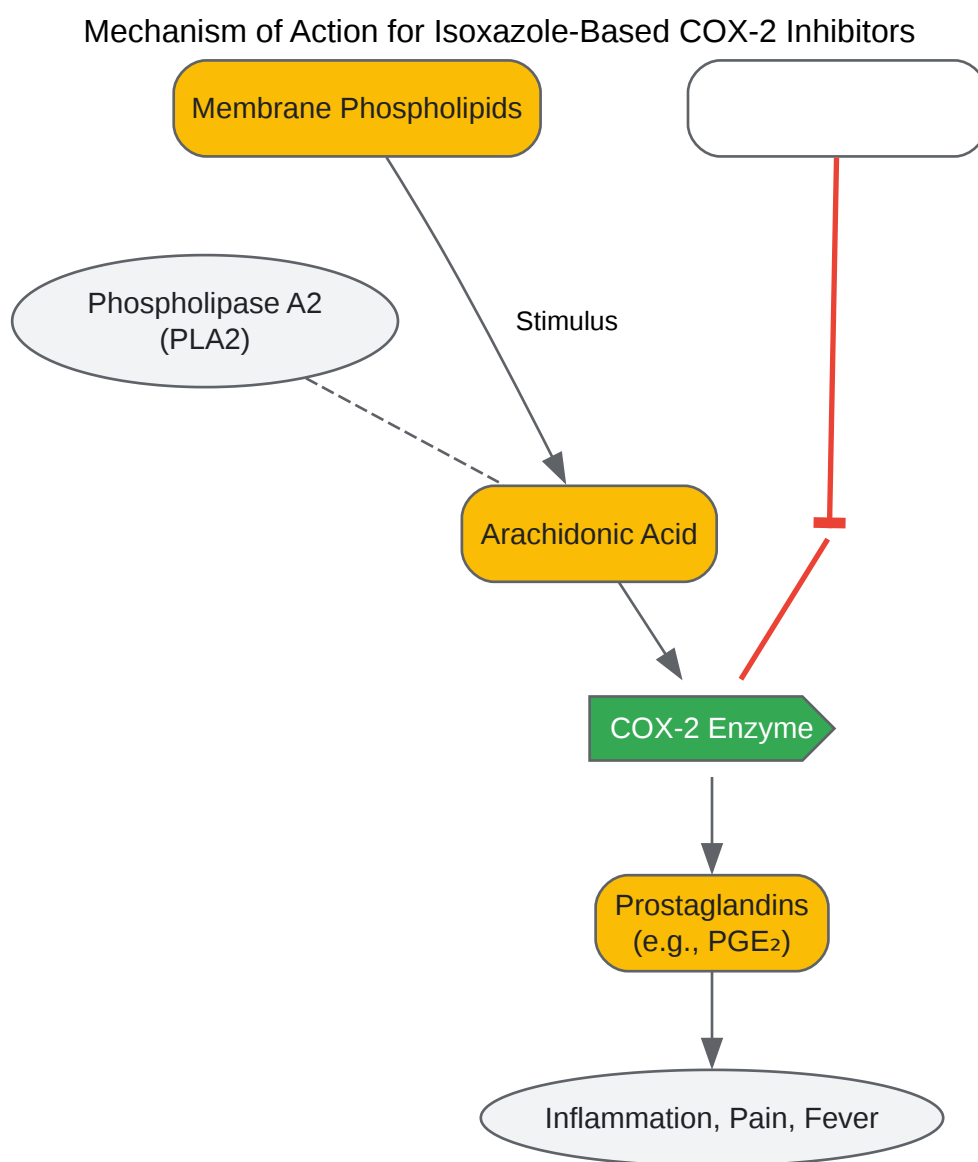
Protocol: Reversed-Phase HPLC Analysis

- **Instrumentation:** An HPLC system equipped with a UV or Mass Spectrometry (MS/MS) detector.
- **Column:** A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150×3.0 mm, 3.5 µm) is commonly used.[\[18\]](#)
- **Mobile Phase:** A gradient elution system is often employed. For example, a mixture of 0.1% aqueous formic acid (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).
- **Gradient Program:** The gradient can be optimized but might start at 95% A, ramping to 5% A over 10-15 minutes, holding for a few minutes, and then re-equilibrating.
- **Sample Preparation:** The isoxazole derivative is dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) and filtered through a 0.22 µm syringe filter.
- **Injection and Detection:** A small volume (e.g., 5-10 µL) is injected. The eluting peaks are monitored by the detector (e.g., UV at 254 nm or by MS).
- **Data Analysis:** The retention time is used for identification (against a standard), and the peak area is used for quantification to determine purity.

## Role in Drug Development & Signaling Pathways

Isoxazole derivatives are renowned for their wide range of biological activities, making them privileged structures in drug design.[\[19\]](#) One of the most well-documented mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammation and pain.[\[5\]](#)

Valdecoxib, a potent and selective COX-2 inhibitor, contains a 3,4-diaryl-substituted isoxazole core. By inhibiting COX-2, these drugs block the conversion of arachidonic acid to prostaglandins (like PGE<sub>2</sub>), which are key mediators of inflammation.[6]



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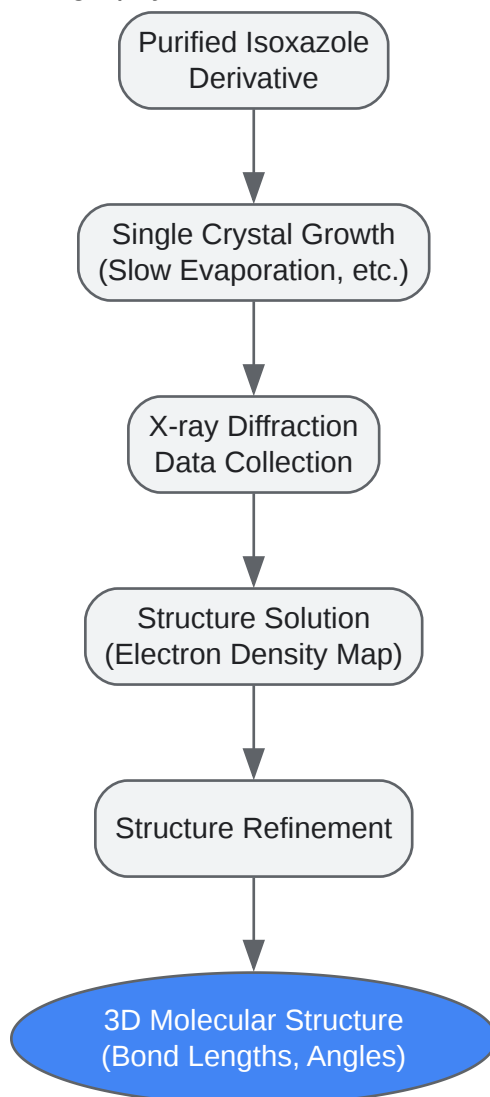
Caption: Simplified signaling pathway showing the inhibition of COX-2 by isoxazole derivatives.



## Advanced Structural Analysis: X-ray Crystallography

While spectroscopic methods provide essential structural information, single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state.<sup>[20][21]</sup> It provides precise data on bond lengths, bond angles, and torsional angles, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.<sup>[20]</sup>

X-ray Crystallography Workflow for Structural Validation



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Caption: Key stages of the single-crystal X-ray diffraction workflow for isoxazoles.

## Conclusion

Isoxazole derivatives represent a vital class of heterocyclic compounds with profound importance in pharmaceutical research. Their versatile physical and chemical properties, combined with a wide range of biological activities, ensure their continued relevance in the development of new therapeutic agents. A thorough understanding of their synthesis, reactivity, and analytical characterization, as detailed in this guide, is fundamental for scientists and researchers aiming to harness the full potential of this privileged scaffold in drug discovery and development.

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## References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 2. [ijpca.org](https://www.ijpca.org) [[ijpca.org](https://www.ijpca.org)]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [[bohrium.com](https://www.bohrium.com)]
- 5. [pharmatutor.org](https://www.pharmatutor.org) [[pharmatutor.org](https://www.pharmatutor.org)]
- 6. Isoxazole - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 7. [solubilityofthings.com](https://www.solubilityofthings.com) [[solubilityofthings.com](https://www.solubilityofthings.com)]
- 8. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://www.chemicalbook.com)]
- 9. Isoxazole | 288-14-2 [[amp.chemicalbook.com](https://www.chemicalbook.com)]

- 10. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [dr.lib.iastate.edu]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostinacesmp.ru]
- 19. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
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Address: 3281 E Guasti Rd

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